N-(6-acetyl-1,3-benzodioxol-5-yl)-4-nitro-1H-pyrazole-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to "N-(6-acetyl-1,3-benzodioxol-5-yl)-4-nitro-1H-pyrazole-3-carboxamide," involves complex reactions. A novel pyrazole derivative was synthesized and characterized by elemental analysis, FT-IR, NMR, MS, UV-visible spectra, and confirmed by single-crystal X-ray diffraction studies, highlighting the intricate process of synthesizing such compounds (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is typically confirmed through X-ray crystallography, as demonstrated in the synthesis of a pyrazole derivative with a twisted conformation between its pyrazole and thiophene rings, showcasing the complex geometry of these molecules (Kumara et al., 2018).
Chemical Reactions and Properties
Functionalization reactions of pyrazole derivatives are key to understanding their chemical behavior. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides via reactions showcases the reactivity of these compounds under different conditions (Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as their crystalline structure and thermal stability, are critical for understanding their applications. Studies involving Hirshfeld surface analysis and thermal decomposition provide insights into the solid-state characteristics and stability of these compounds under various conditions (Kumara et al., 2018).
Scientific Research Applications
Antitumor Agents
Compounds with nitro group substitutions and carboxamide linkages have been synthesized and evaluated for their antitumor properties. For instance, derivatives of benzothiazole have shown selective cytotoxicity against tumorigenic cell lines and exhibited excellent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). This suggests that N-(6-acetyl-1,3-benzodioxol-5-yl)-4-nitro-1H-pyrazole-3-carboxamide could potentially be explored for similar antitumor applications.
Carbonic Anhydrase Inhibitors
Novel metal complexes of heterocyclic sulfonamide derivatives, including those with carboxamide linkages, have shown strong inhibitory properties against carbonic anhydrase isoenzymes, suggesting potential applications in the treatment of conditions where inhibition of carbonic anhydrase is beneficial (Büyükkıdan et al., 2013).
Antimicrobial Activity
Derivatives of pyrazole-1-carboxamide have been synthesized and evaluated for their antimicrobial activities. This includes efforts to obtain compounds with good yields by modifying the carboxamide derivatives, which were tested and showed antimicrobial properties (Sharshira & Hamada, 2011). This area of research might be relevant for exploring the antimicrobial potential of N-(6-acetyl-1,3-benzodioxol-5-yl)-4-nitro-1H-pyrazole-3-carboxamide.
Insecticidal and Fungicidal Activities
Beta-methoxyacrylate-containing N-acetyl pyrazoline derivatives have been explored for their fungicidal and insecticidal activities. Compounds in this class have shown promising results against various pathogens and pests, indicating potential agricultural applications (Zhao et al., 2008).
properties
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-nitro-1H-pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O6/c1-6(18)7-2-10-11(23-5-22-10)3-8(7)15-13(19)12-9(17(20)21)4-14-16-12/h2-4H,5H2,1H3,(H,14,16)(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMASFGMRCKSAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)C3=C(C=NN3)[N+](=O)[O-])OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-nitro-1H-pyrazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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